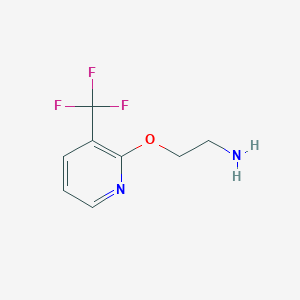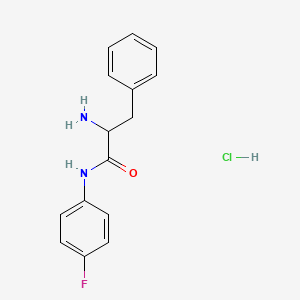
2-氨基-N-(4-氟苯基)-3-苯基丙酰胺盐酸盐
描述
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a fluorophenyl group, and a phenylpropanamide moiety
科学研究应用
Chemistry: In chemistry, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Its fluorophenyl group can enhance the compound's binding affinity to specific biological targets.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
作用机制
Mode of Action
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride interacts with its targets (HDAC1, HDAC2, and HDAC3) by inhibiting their enzymatic activity . This inhibition is particularly potent against HDAC3, as indicated by an IC50 value of 95.48 nM . The inhibition of HDACs leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure and promotes gene transcription .
Biochemical Pathways
By inhibiting HDACs, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride affects the epigenetic regulation of gene expression . This can lead to changes in the transcription of various genes, potentially affecting multiple biochemical pathways. The specific pathways affected would depend on the cell type and the genes being expressed in those cells .
Pharmacokinetics
It has been suggested that this compound has a favorable pharmacokinetic profile
Result of Action
The inhibition of HDACs by 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride can lead to various molecular and cellular effects. For example, it has been shown to increase the intracellular level of acetyl-histone H3 and P21, induce G1 cell cycle arrest, and promote apoptosis . These effects contribute to its antitumor activity .
生化分析
Biochemical Properties
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases, particularly HDAC3, which are enzymes involved in the regulation of gene expression through the acetylation and deacetylation of histones . The interaction between 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride and HDAC3 results in the inhibition of HDAC3 activity, leading to changes in gene expression and cellular function.
Cellular Effects
The effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by promoting apoptosis and causing cell cycle arrest in the G2/M phase . Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDAC3 activity, which leads to the accumulation of acetylated histones and changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride involves its binding interactions with HDAC3. By binding to the active site of HDAC3, this compound inhibits the enzyme’s activity, preventing the deacetylation of histones and other proteins . This inhibition results in the accumulation of acetylated histones, which alters chromatin structure and affects gene expression. Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may also interact with other biomolecules, leading to changes in cellular signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of HDAC3 activity and prolonged changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC3 activity and induce apoptosis in tumor cells . At higher doses, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by inhibiting HDAC3 activity, which influences the expression of genes involved in metabolism . Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may interact with other enzymes and cofactors, further affecting metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been shown to be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride within cells can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with HDAC3 and other nuclear proteins . The targeting of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . The localization of this compound within the nucleus is essential for its ability to inhibit HDAC3 activity and affect gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride typically involves multiple steps, starting with the reaction of 4-fluorophenylamine with a suitable acyl chloride derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the increased volume of reagents and solvents. Process safety measures, such as temperature control and pressure monitoring, are crucial to ensure the safe handling of reactive intermediates and final products.
化学反应分析
Types of Reactions: 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
相似化合物的比较
2-Amino-N-(4-fluorophenyl)acetamide
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
2-(((4-Fluorophenyl)amino)methyl)phenol
Uniqueness: 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and biological activities. Its fluorophenyl group provides enhanced binding affinity and selectivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSUGMPAWFCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
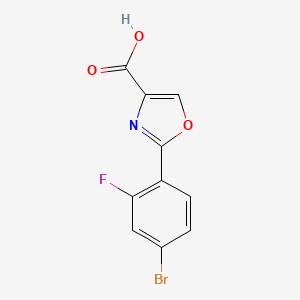
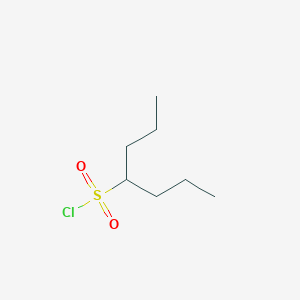
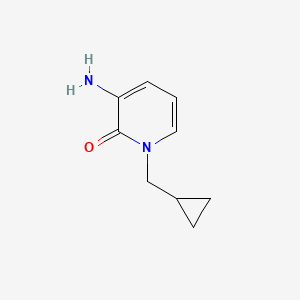
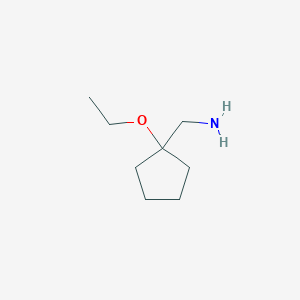
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
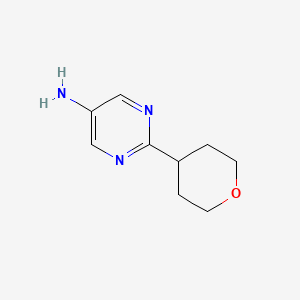
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)


